3-Methyl-4-phenylpyridine
Overview
Description
3-Methyl-4-phenylpyridine is a chemical compound with the molecular weight of 169.23 . It is also known as 4-Methyl-3-phenylpyridine . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-phenylpyridine is1S/C12H11N/c1-10-7-8-13-9-12 (10)11-5-3-2-4-6-11/h2-9H,1H3
. The molecular structure of this compound can be represented by the SMILES string c2ccccc2/C1=C/CN (C)CC1
. Physical And Chemical Properties Analysis
3-Methyl-4-phenylpyridine is a liquid at room temperature . The compound is stored in a refrigerator .Scientific Research Applications
Aromatic Substitution in Chemistry
- Reaction with Phenyllithium : Research by Abramovitch and Giam (1962) explored the reaction of phenyllithium with 3-alkylpyridines, including 3-methylpyridines, providing insights into aromatic substitution reactions and isomer ratios (Abramovitch & Giam, 1962).
Neurotoxicity and Parkinsonism Studies
- Selective Toxicity in Dopamine Neurons : Javitch et al. (1985) demonstrated that MPP+, a metabolite of MPTP, selectively targets dopamine neurons, leading to their destruction. This finding is crucial for understanding the neuropathological aspects of Parkinson's disease (Javitch, D'Amato, Strittmatter, & Snyder, 1985).
Synthesis and Structural Analysis
- Synthesis of Neurotropic Compounds : Palamarchuk et al. (2021) researched the synthesis of compounds derived from 3-methyl-4-phenylpyridine for potential neurotropic activities, highlighting its role in developing new pharmacological agents (Palamarchuk, Shulgau, Kharitonova, & Kulakov, 2021).
Medicinal Chemistry and Drug Development
- Antitumor Agents : Agrawal et al. (1975) synthesized derivatives of phenylpyridine, including 4-phenylpyridine, for antineoplastic activity, showcasing its potential in cancer research (Agrawal, Booth, DeNuzzo, & Sartorelli, 1975).
Molecular and Biological Studies
- Mitochondrial NADH Oxidation Inhibition : Nicklas, Vyas, and Heikkila (1985) investigated how MPP+ inhibits NADH-linked oxidation in brain mitochondria, contributing to understanding the molecular mechanisms of neurotoxicity (Nicklas, Vyas, & Heikkila, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHSRAKAFYVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344586 | |
Record name | 3-Methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylpyridine | |
CAS RN |
2052-92-8 | |
Record name | 3-Methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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